Tetrazole Ring Confers 36- to 83-Fold Enhanced Anticancer Potency Relative to Triazole Analogs
In a direct bioisosteric replacement study, the substitution of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a (5-benzylthiazol-2-yl)benzamide scaffold resulted in a substantial increase in antiproliferative activity. The triazole-containing precursor compound N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide exhibited IC50 values in the range of 2.02–4.70 µM across 9 sensitive cancer cell lines [1]. In contrast, the tetrazole-bearing analog N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide (compound 3d) inhibited the growth of chronic myeloid leukemia K-562 cells with an IC50 of 56.4 nM and melanoma UACC-62 cells with an IC50 of 56.9 nM [1]. This represents a 36- to 83-fold improvement in potency attributable specifically to the tetrazole moiety. While direct data for the title compound are not yet published, this class-level evidence strongly supports the selection of tetrazole-containing variants (such as the title compound) over triazole analogs for anticancer screening programs targeting leukemia or melanoma cell lines.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 56.4 nM (K-562 cells); 56.9 nM (UACC-62 cells) [tetrazole analog 3d] |
| Comparator Or Baseline | 2.02–4.70 µM (triazole analog) |
| Quantified Difference | 36- to 83-fold lower IC50 (higher potency) |
| Conditions | SRB assay; K-562 (chronic myeloid leukemia) and UACC-62 (melanoma) cell lines |
Why This Matters
For researchers screening anticancer candidates, the tetrazole-containing scaffold offers nanomolar potency that may be absent in triazole-based analogs, reducing the number of compounds requiring follow-up in dose-response studies.
- [1] Pokhodylo N, et al. Bioisosteric replacement of 1H-1,2,3-triazole with 1H-tetrazole ring enhances anti-leukemic activity of (5-benzylthiazol-2-yl)benzamides. Eur J Med Chem. 2023 Mar 15;250:115126. View Source
